molecular formula C15H20FNO2 B13882068 Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

Katalognummer: B13882068
Molekulargewicht: 265.32 g/mol
InChI-Schlüssel: BGDRSBWHWDRRJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate is an organic compound with a complex structure that includes a piperidine ring substituted with a fluoro-methylphenyl group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-methylphenyl isocyanate with a suitable piperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Advanced purification techniques like recrystallization and chromatography are employed to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C15H20FNO2

Molekulargewicht

265.32 g/mol

IUPAC-Name

methyl 4-(3-fluoro-4-methylphenyl)-1-methylpiperidine-3-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-10-4-5-11(8-14(10)16)12-6-7-17(2)9-13(12)15(18)19-3/h4-5,8,12-13H,6-7,9H2,1-3H3

InChI-Schlüssel

BGDRSBWHWDRRJM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C2CCN(CC2C(=O)OC)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.